molecular formula C12H15NO3 B1473930 2-Phenyl-morpholine-3-carboxylic acid methyl ester CAS No. 50784-55-9

2-Phenyl-morpholine-3-carboxylic acid methyl ester

Cat. No. B1473930
CAS RN: 50784-55-9
M. Wt: 221.25 g/mol
InChI Key: HZWHDMCEMDPHNT-UHFFFAOYSA-N
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Description

“2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 50784-55-9 . It has a molecular weight of 221.26 . The compound is a white solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-phenylmorpholine-3-carboxylate . The InChI code is 1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3 . The InChI Key is HZWHDMCEMDPHNT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

As mentioned earlier, “2-Phenyl-morpholine-3-carboxylic acid methyl ester” is a white solid . It has a molecular weight of 221.26 .

Scientific Research Applications

Enantiopure Synthesis

A study by (Sladojevich et al., 2007) outlines a practical synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, a derivative of 2-Phenyl-morpholine-3-carboxylic acid methyl ester. This process involves several steps, including reductive amination and hydrogenation, and demonstrates compatibility with solid-phase peptide synthesis, indicating its potential application in peptidomimetic chemistry.

Antibacterial Activity

Research by (Narsimha et al., 2014) focused on designing and synthesizing new analogues of morpholine-3-carboxylic acid for antibacterial applications. They employed click chemistry techniques and found that some compounds exhibited significant antibacterial activity, suggesting a potential role in developing new antibacterial agents.

Reaction with Methoxycarbonylcarbene

A study by (Molchanov et al., 2001) explored the reactions of methoxycarbonylcarbene with oxazolidines, resulting in the insertion at the C—N bond of the oxazolidine ring to produce substituted esters of morpholine-3-carboxylic acid. This research contributes to our understanding of carbene chemistry and its applications.

Applications in Organic Synthesis

(Guzyr et al., 2013) discussed the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride, involving reactions with morpholinosulfur trifluoride. This study indicates potential applications in organic synthesis and materials science.

Antifungal Activity

The paper by (Criado et al., 1998) describes the synthesis of metal complexes with derivatives of morpholine-3-carboxylic acid and their antifungal activity. This research opens avenues in the field of bioinorganic chemistry and pharmaceuticals.

Prodrug Synthesis

(Rautio et al., 2000) conducted a study on the synthesis of various morpholinyl- esters for potential use as prodrugs. Their findings contribute to the field of medicinal chemistry, particularly in the development of new drug delivery systems.

Catalytic Reduction Systems

In a recent study, (Stoll et al., 2022) described a catalytic system for converting carboxylic acids into alcohols, involving N-methyl morpholine. This research has implications in organic synthesis and catalysis.

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 2-phenylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-11(16-8-7-13-10)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWHDMCEMDPHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(OCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-morpholine-3-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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